2-Methoxyestrone-13C,d3
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Overview
Description
2-Methoxyestrone-13C,d3 is a labeled compound used in scientific research. It is a methoxylated catechol estrogen and a metabolite of estrone. The compound is labeled with carbon-13 and deuterium, which makes it useful for tracing and quantification in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyestrone-13C,d3 involves the incorporation of stable isotopes of carbon and hydrogen into the 2-Methoxyestrone molecule. This is typically achieved through a series of chemical reactions that introduce the isotopic labels at specific positions in the molecule. The exact synthetic route can vary, but it generally involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to ensure the high purity and consistent labeling of the compound. The production process is carefully controlled to meet the stringent requirements for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyestrone-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
2-Methoxyestrone-13C,d3 is used in a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: The compound is used to study the metabolism and function of estrogens in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new drugs and therapies, particularly those targeting estrogen-related pathways
Mechanism of Action
The mechanism of action of 2-Methoxyestrone-13C,d3 involves its role as a methoxylated catechol estrogen. It interacts with various molecular targets and pathways in the body, including estrogen receptors and enzymes involved in estrogen metabolism. The incorporation of stable isotopes allows researchers to trace the compound’s movement and transformation within biological systems, providing valuable insights into its effects and mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyestrone: The non-labeled version of the compound.
2-Methoxyestradiol: Another methoxylated catechol estrogen with similar properties.
2-Hydroxyestrone: A related metabolite of estrone with different functional groups.
Uniqueness
2-Methoxyestrone-13C,d3 is unique due to its isotopic labeling, which allows for precise tracing and quantification in research studies. This makes it particularly valuable in studies where understanding the detailed metabolic pathways and mechanisms is crucial .
Properties
Molecular Formula |
C19H24O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-2-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i2+1D3 |
InChI Key |
WHEUWNKSCXYKBU-KXBYASRSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CCC4=O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.